N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide
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Overview
Description
N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide is an organic compound with a complex structure that includes a chloroacetyl group, a phenyl ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide typically involves the reaction of 4-(2-chloroacetyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(2-chloroacetyl)aniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.
Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted derivatives.
Oxidation: Formation of oxidized products such as sulfoxides or sulfones.
Reduction: Formation of reduced products such as amines.
Hydrolysis: Formation of corresponding acids and amines.
Scientific Research Applications
N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-chloroacetyl)phenyl]acetamide: Similar structure but lacks the methanesulfonamide group.
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide: Similar structure but without the N-methyl group.
Uniqueness
N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide is unique due to the presence of both the chloroacetyl and methanesulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHKTPIFTYDPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)CCl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851398-37-3 |
Source
|
Record name | N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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